N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
Description
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Properties
Molecular Formula |
C19H22N2O6S2 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C19H22N2O6S2/c1-20(14-8-10-29(25,26)12-14)17(22)7-9-21-18(23)16(28-19(21)24)11-13-3-5-15(27-2)6-4-13/h3-6,11,14H,7-10,12H2,1-2H3/b16-11- |
InChI Key |
HISNUMGDGYSLQC-WJDWOHSUSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure
The compound's structure can be represented as follows:
This complex molecular structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer progression. The thiazolidinone moiety is known for its role in modulating various biological processes:
Key Mechanisms:
- Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Multidrug Resistance (MDR) Modulation: It may affect the function of P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer cells .
In Vitro Studies
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from selected studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Moderate sensitivity |
| MCF7 (Breast Cancer) | 12.5 | High sensitivity |
| HeLa (Cervical Cancer) | 18.0 | Moderate sensitivity |
| K562 (Leukemia) | 10.0 | High sensitivity |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable efficacy against leukemia and breast cancer cells.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be further understood through SAR studies. Modifications to the structure can significantly influence its biological activity:
Key Findings:
- The presence of the 4-methoxyphenyl group enhances lipophilicity and cellular uptake.
- Alterations in the thiazolidinone ring structure can lead to increased or decreased potency against specific cancer types .
Case Studies
Several case studies have documented the therapeutic potential and mechanisms by which this compound exerts its effects:
-
Case Study on Leukemia Cells:
A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in K562 cells, attributed to apoptosis induction through mitochondrial pathway activation. -
Breast Cancer Model:
In MCF7 cells, the compound was shown to downregulate estrogen receptor signaling pathways, leading to reduced proliferation rates and enhanced apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
